ALK Wild-Type and Gatekeeper Mutant L1196M Inhibitory Potency Comparison: Alectinib Analog vs. Parent Alectinib
Alectinib analog exhibits an ALK IC50 of 16.0 nM in a TR-FRET assay, whereas parent alectinib demonstrates a substantially lower IC50 of 1.9 nM under comparable conditions [1]. Both compounds retain activity against the L1196M gatekeeper mutant, though quantitative data for the analog against this specific mutant is not directly reported in available sources. The parent compound's L1196M IC50 is 1.56 nM, representing a 1.2-fold shift from wild-type [1].
| Evidence Dimension | ALK wild-type inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 16.0 nM |
| Comparator Or Baseline | Alectinib (parent): 1.9 nM |
| Quantified Difference | 8.4-fold lower potency |
| Conditions | TR-FRET assay with specific substrates and ATP |
Why This Matters
The 8.4-fold difference in ALK IC50 must be considered when selecting this analog as a reference standard or negative control in biochemical assays.
- [1] Song Z, et al. Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance. Acta Pharm Sin B. 2015;5(1):34-37. View Source
